molecular formula C13H10Br2S2 B13708234 Bis[(2-bromophenyl)thio]methane

Bis[(2-bromophenyl)thio]methane

Cat. No.: B13708234
M. Wt: 390.2 g/mol
InChI Key: UMKGMUVWPMAGLO-UHFFFAOYSA-N
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Description

Bis[(2-bromophenyl)thio]methane is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a central methylene group via sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[(2-bromophenyl)thio]methane can be synthesized through a general procedure involving the reaction of thiols or arenes with nitromethane in the presence of scandium triflate (Sc(OTf)3) and lithium perchlorate (LiClO4) as catalysts. The reaction is typically carried out under a nitrogen atmosphere with dry solvents and anhydrous conditions . The mixture is stirred at room temperature (25°C) for about 8 hours, and the product is purified using flash column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and standard purification techniques makes this process feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-bromophenyl)thio]methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(2-bromophenyl)thio]methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(2-bromophenyl)thio]methane involves its interaction with molecular targets through its sulfur and bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential redox activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Bis[(4-bromophenyl)thio]methane: Similar structure but with bromine atoms at the para position.

    Bis[(2-chlorophenyl)thio]methane: Chlorine atoms instead of bromine.

    Bis[(2-ethylphenyl)thio]methane: Ethyl groups instead of bromine.

Uniqueness

The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate for synthesizing a wide range of derivatives .

Properties

Molecular Formula

C13H10Br2S2

Molecular Weight

390.2 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H10Br2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2

InChI Key

UMKGMUVWPMAGLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCSC2=CC=CC=C2Br)Br

Origin of Product

United States

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